2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features a tetrahydrobenzothiophene core substituted with a 4-(2,4-dichlorophenoxy)butanoyl group at position 2 and a methyl group at position 5. Its carboxamide moiety at position 3 is a common pharmacophore in medicinal chemistry. This compound’s structural uniqueness lies in its halogenated phenoxy group and alkyl substitution, which influence lipophilicity, metabolic stability, and target interactions. Below, we compare it with structurally related analogs to highlight key differences in synthesis, substituent effects, and inferred properties.
Properties
IUPAC Name |
2-[4-(2,4-dichlorophenoxy)butanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3S/c1-11-4-6-13-16(9-11)28-20(18(13)19(23)26)24-17(25)3-2-8-27-15-7-5-12(21)10-14(15)22/h5,7,10-11H,2-4,6,8-9H2,1H3,(H2,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGPZTDCYSXFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes critical structural features of the target compound and its analogs:
*Calculated based on molecular formulas.
Key Observations:
Substituent Diversity: The target compound’s 4-(2,4-dichlorophenoxy)butanoyl group distinguishes it from analogs with non-halogenated (e.g., ) or heterocyclic substituents (e.g., ). The chlorine atoms enhance lipophilicity and may improve membrane permeability compared to hydroxylphenyl () or methylphenoxy () groups.
Functional Group Impact :
- Carboxamide at position 3 : Common across all compounds, suggesting a critical role in target binding (e.g., hydrogen bonding with biological receptors).
- Ester vs. Carboxamide : The ethyl ester in increases polarity, likely reducing bioavailability compared to carboxamide-containing analogs.
Comparative Challenges:
- Halogenated Groups: Introducing dichlorophenoxy likely demands rigorous purification to remove halogenated byproducts, unlike non-halogenated analogs .
- Steric Hindrance : The 6-methyl group in the target compound may complicate reaction kinetics compared to unsubstituted cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
